molecular formula C6H8N2O4S B2420653 7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone CAS No. 1341069-95-1

7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone

Cat. No.: B2420653
CAS No.: 1341069-95-1
M. Wt: 204.2
InChI Key: NHYKQOMMGJRMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone is a chemical compound with the molecular formula C6H8N2O4S and a molecular weight of 204.2 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and two nitrogen atoms within a nonane ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and catalysts.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diacid chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted spirocyclic compounds.

Mechanism of Action

The mechanism of action of 7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione: Similar structure but lacks the dioxo functionality.

    1,3-Diazaspiro[4.4]nonane-2,4-dione: Similar spirocyclic structure but without the sulfur atom.

Uniqueness

7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure, as well as the dioxo functionality.

Properties

IUPAC Name

7,7-dioxo-7λ6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S/c9-4-6(8-5(10)7-4)1-2-13(11,12)3-6/h1-3H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYKQOMMGJRMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC12C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.